Methyl octa-3,4-dienoate

CAS No.: 81981-07-9

Cat. No.: VC19299442

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81981-07-9 |

|---|---|

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| Standard InChI | InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h5,7H,3-4,8H2,1-2H3 |

| Standard InChI Key | PHBTWNCTXMHOCN-UHFFFAOYSA-N |

| Canonical SMILES | CCCC=C=CCC(=O)OC |

Introduction

Structural and Physicochemical Properties

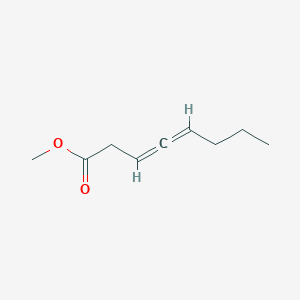

Methyl octa-3,4-dienoate belongs to the lipid-like molecular class, specifically categorized as a fatty acyl ester. Its structure features a methyl ester group at the terminal position and conjugated double bonds at C3–C4 (Figure 1). The compound’s InChI Key (GWYFCOCPABKNJV-UHFFFAOYSA-N) confirms its stereochemical uniqueness.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 154.206 | |

| Density (g/cm³) | 0.911 | |

| Boiling Point (°C) | 183.27 (at 760 mmHg) | |

| Flash Point (°C) | 67.31 | |

| Vapor Pressure (mmHg) | 0.777 (at 25°C) |

The compound’s conjugated diene system contributes to its planar geometry, enabling participation in cycloaddition and electrophilic addition reactions. The density (0.911 g/cm³) and boiling point (183.27°C) reflect typical values for medium-chain unsaturated esters .

Synthetic Methodologies

Esterification of Octadienoic Acid

The most common synthesis involves acid-catalyzed esterification of octa-3,4-dienoic acid with methanol. Using or as catalysts, the reaction proceeds under reflux conditions, achieving yields >90%. Industrial-scale production often employs continuous flow reactors with solid acid catalysts (e.g., sulfonated resins) to enhance efficiency and reduce waste .

Reactivity and Mechanistic Insights

The conjugated diene system governs the compound’s reactivity:

-

Cycloadditions: Participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts.

-

Electrophilic Additions: Bromination at the double bonds produces dibromo derivatives, as seen in analogous hexa-2,4-dienoate systems .

-

Hydrogenation: Selective reduction of the 3,4-diene to a single double bond or fully saturated ester is achievable using or catalysts.

Mechanistic studies indicate that the electron-deficient β-carbon of the ester group polarizes the diene, enhancing electrophilic attack at C4 .

Industrial and Research Applications

Flavor and Fragrance Industry

Methyl octa-3,4-dienoate’s volatility and fruity odor profile make it a candidate for synthetic flavorants. Patents by Givaudan-Roure describe its use in perfumery, though specific formulations remain proprietary .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing prostaglandins and terpenoid derivatives. Its diene system is critical for constructing cyclopropane rings via Simmons-Smith reactions .

Polymer Chemistry

Incorporating methyl octa-3,4-dienoate into co-polymers enhances flexibility and UV stability, as demonstrated in acrylate-based resins.

| Parameter | Value |

|---|---|

| Flash Point | 67.31°C (closed cup) |

| Autoignition Temperature | Not reported |

| Hazard Statements | H226 (flammable liquid) |

The compound’s low flash point necessitates storage in cool, ventilated areas away from ignition sources. Personal protective equipment (gloves, goggles) is recommended during handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume